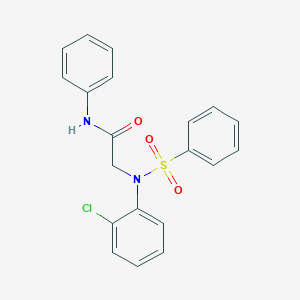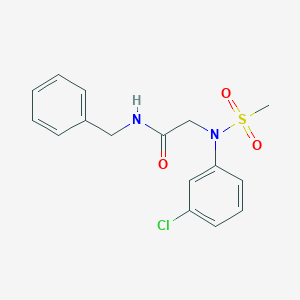![molecular formula C14H10FN3O2S B258571 1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B258571.png)
1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a chemical compound that has been synthesized for various research purposes. This compound has been found to have potential applications in the field of scientific research due to its unique properties. In
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is not fully understood. However, it has been found to inhibit the growth of various microorganisms and cancer cells. It is believed that this compound works by inhibiting the synthesis of DNA and RNA, which is essential for the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
There are various future directions for research on 1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and fungal infections. Another direction is to optimize the synthesis method to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves a series of chemical reactions. The initial step involves the reaction of 4-fluoroacetophenone with furan-2-carboxaldehyde in the presence of potassium hydroxide. This reaction results in the formation of 1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one. The next step involves the reaction of the above product with thiosemicarbazide in the presence of acetic acid. This reaction results in the formation of 1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has potential applications in scientific research. This compound has been found to have antifungal, antibacterial, and anticancer properties. It has been used in various studies to investigate its potential as a therapeutic agent for various diseases.
Propiedades
Nombre del producto |
1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone |
|---|---|
Fórmula molecular |
C14H10FN3O2S |
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C14H10FN3O2S/c15-10-5-3-9(4-6-10)11(19)8-21-14-16-13(17-18-14)12-2-1-7-20-12/h1-7H,8H2,(H,16,17,18) |
Clave InChI |
JOGNISFNWGQIPK-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)
![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)

![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)

![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)

![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)